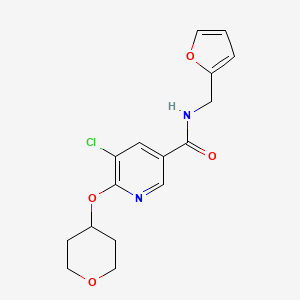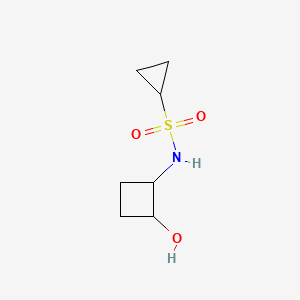
N-(2-hydroxycyclobutyl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Reactivity
Cyclopropane Annulations : Research demonstrates the utility of donor-acceptor cyclopropanes in synthesizing cyclopentene sulfonamides through Lewis acid-catalyzed annulations, leading to high diastereoselectivity in the products. This method provides a pathway for creating structurally complex and diverse cyclopentanones, which are valuable in medicinal chemistry (Mackay et al., 2014).
Synthesis of 2-Azabicyclo[2.1.1]hexanes : The development of an efficient synthesis pathway for 2-azabicyclo[2.1.1]hexane rings from cyclobutene dicarbamate showcases the versatility of cyclopropanes and cyclobutenes in constructing complex nitrogen-containing heterocycles, crucial for drug discovery (Lescop et al., 2001).
Divergent Synthesis of Cyclopropane-Containing Compounds : A strategy utilizing cobalt-catalyzed cyclopropanation has been explored for generating a diverse collection of cyclopropane-containing lead-like compounds. This method emphasizes the role of cyclopropanes as critical elements in drug design, providing a foundation for future medicinal chemistry endeavors (Chawner et al., 2017).
Aminofluorination and Wagner-Meerwein Rearrangement : Catalyst-free aminofluorination of ortho-sulfonamide-tethered alkylidenecyclopropanes has been investigated, leading to fluorinated cyclobuta[b]indoline derivatives. This reaction highlights the innovative use of cyclopropanes in synthesizing fluorinated compounds, which are increasingly important in pharmaceuticals (Fan et al., 2018).
Potential Therapeutic Applications
Antimicrobial Agents : Novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety have been synthesized and evaluated for their antimicrobial activities. Such compounds illustrate the potential of cyclopropane-derived sulfonamides in developing new antimicrobial therapies (Darwish et al., 2014).
Carbonic Anhydrase Inhibitors : Research into sulfonamide-based inhibitors of carbonic anhydrase (CA) highlights the therapeutic potential of these compounds in treating conditions like glaucoma, cancer, and neurological disorders. The selective inhibition of membrane-bound versus cytosolic CA isozymes suggests a refined approach to drug development, aiming for targeted therapeutic effects with reduced side effects (Scozzafava et al., 2000).
properties
IUPAC Name |
N-(2-hydroxycyclobutyl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c9-7-4-3-6(7)8-12(10,11)5-1-2-5/h5-9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLVVLNUWLJVLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2421769.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2421772.png)
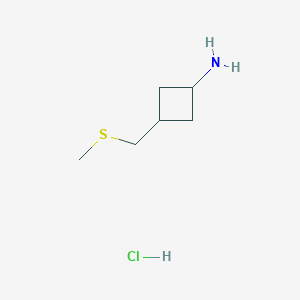
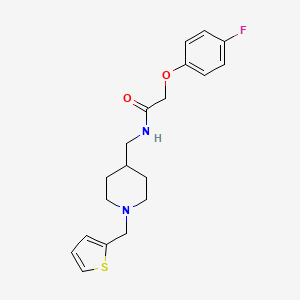
![2-(4-bromobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2421779.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2421780.png)
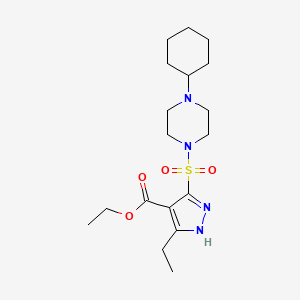

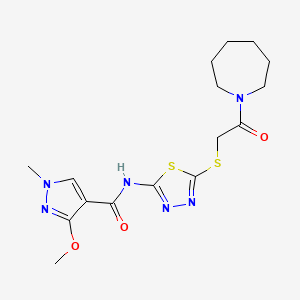
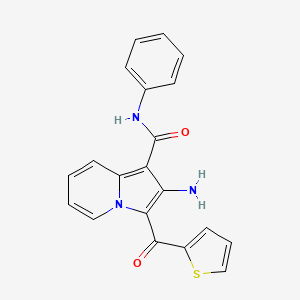

![9-(2-ethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2421789.png)
![3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2421791.png)
